molecular formula C14H15NO2 B1352141 Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138113-05-0

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B1352141
CAS No.: 138113-05-0
M. Wt: 229.27 g/mol
InChI Key: WLNVBLHBIPTPNU-UHFFFAOYSA-N
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Description

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.

    Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVBLHBIPTPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160494
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138113-05-0
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.01 mol of 2-(7-methoxynaphth-1-yl)ethylamine and 0.02 mol of formic acid are placed in a porcelain crucible, and heated at 120° C. until a dry residue is obtained. This is recrystallized.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two

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